5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Umemoto’s reagent or Balz-Schiemann reaction .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. These methods may include continuous flow processes and the use of catalytic systems to enhance yield and selectivity. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium fluoride (KF) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typical for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Agrochemicals: The compound is explored for use in developing new pesticides and herbicides.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Material Science: The compound’s unique properties make it suitable for use in advanced materials and electronic applications.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methylpyridine
- 3-fluoro-4-methylpyridine
- 4-fluoro-2-methylpyridine
Uniqueness
5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both fluorine and a carboxamide group can enhance its stability and reactivity compared to other fluorinated pyridines .
Properties
IUPAC Name |
5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c1-8-2-3-14-7-11(8)16-12(17)9-4-10(13)6-15-5-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIYOHAQWIDQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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